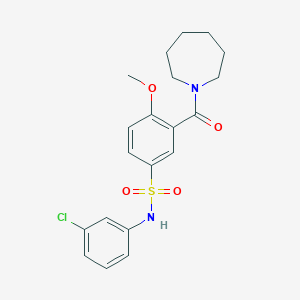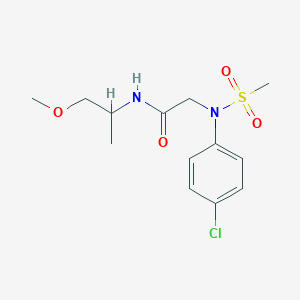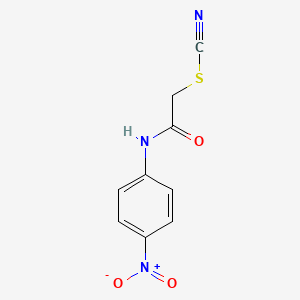![molecular formula C18H17FN4OS B12474381 2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12474381.png)
2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone is a complex organic compound that features a triazole ring, a sulfanyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group and the fluorophenyl group through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-Aminophenyl)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-chlorophenyl)ethanone
- 2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-bromophenyl)ethanone
Uniqueness
The uniqueness of 2-{[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-YL]sulfanyl}-1-(4-fluorophenyl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C18H17FN4OS |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C18H17FN4OS/c1-2-23-17(13-5-9-15(20)10-6-13)21-22-18(23)25-11-16(24)12-3-7-14(19)8-4-12/h3-10H,2,11,20H2,1H3 |
InChI Key |
ZEISIPMDVSSPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methyl-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B12474303.png)
![2-(3-ethynylphenyl)-5-[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12474304.png)
![N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B12474314.png)
![2-(benzylsulfanyl)-N-[3-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B12474331.png)
![N-{2-[(2-oxopropyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12474332.png)
![2-[2-(cyclohexylacetyl)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B12474340.png)
![Propyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12474348.png)
![4-[4-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12474352.png)
![1-[3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-en-1-yl]urea](/img/structure/B12474355.png)

![2-(4-Methoxyphenyl)-2-oxoethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B12474359.png)

![2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12474368.png)

